Compound Description: This compound is a potential peripheral cannabinoid-1 receptor (CB1R) inverse agonist. []
Relevance: This compound shares a core pyrazole-3-carboxamide moiety with N-ethyl-3-phenyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide. The variations lie in the substituents on the pyrazole ring. While N-ethyl-3-phenyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide has an ethyl group and a phenyl group at the 3- and 4- positions, respectively, this compound features a 2,4-dichlorophenyl group at the 1-position, an ethyl group at the 4-position, and a more complex substituent including a thiophene ring at the 5-position. This shared core structure suggests potential similarities in their binding affinities and pharmacological profiles.
Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist, demonstrating significant weight-loss efficacy in diet-induced obese mice. It also exhibits a clean off-target profile. []
Relevance: Similar to the previous compound, this molecule also shares the pyrazole-3-carboxamide core with N-ethyl-3-phenyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide. It retains the 2,4-dichlorophenyl group at the 1-position and a complex substituent with a thiophene ring at the 5-position. The key difference lies in the presence of a pyrrolidine-1-sulfonamido)methyl group at the 4-position instead of an ethyl group. The presence of the sulfonamide group significantly impacts its physicochemical properties, making it peripherally restricted, unlike the target compound.
Compound Description: This compound is a radioligand developed for positron emission tomography (PET) imaging of cannabinoid type 1 receptors (CB1). It exhibits high binding affinity for CB1 receptors and moderate lipophilicity. []
Relevance: This compound exhibits strong structural similarity to N-ethyl-3-phenyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide, sharing the core structure of a 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide. The primary differences are the presence of a cyano group at the 4-position and a (4-(2-fluoroethoxy)phenyl) substituent at the 5-position. These structural similarities indicate potential for shared binding sites and mechanisms of action on CB1 receptors, even though they serve different purposes.
Compound Description: This compound is a potent and selective antagonist of the CB1 receptor. It exhibits nanomolar affinity for both rat brain and human CB1 recombinant receptors and displays a long duration of action. SR147778 effectively antagonizes various pharmacological effects induced by cannabinoid agonists in mice and rats, including hypothermia, analgesia, and changes in gastrointestinal transit. Moreover, it demonstrates the ability to reduce ethanol or sucrose consumption in mice and rats and decrease food intake in both fasted and nondeprived rats. []
Relevance: This compound exhibits a striking structural resemblance to N-ethyl-3-phenyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide, primarily differing in the substitution at the 5-position of the pyrazole ring. In SR147778, a 4-bromophenyl group replaces the 1H-1,2,4-triazol-1-yl group found in the target compound. This close structural similarity strongly suggests that both compounds might interact with the CB1 receptor in a similar manner, despite the difference in one substituent.
4-Phenyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone
Compound Description: This compound is a known inhibitor of heme oxygenases (heme oxygenase-1 and heme oxygenase-2). []
Relevance: This compound shares the 1H-1,2,4-triazol-1-yl moiety with N-ethyl-3-phenyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide. This structural similarity suggests that understanding the binding mode of this compound with heme oxygenases might offer insights into potential interactions of N-ethyl-3-phenyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide with similar or related biological targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.